p-Methoxy-beta-methylphenethylamine hydrochloride

Descripción general

Descripción

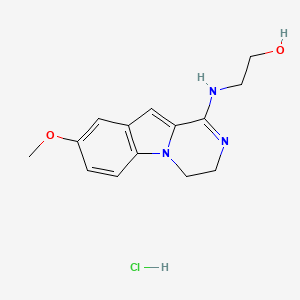

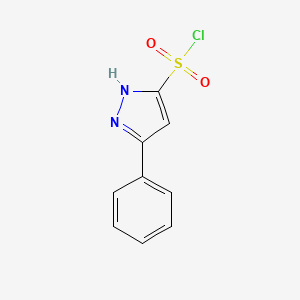

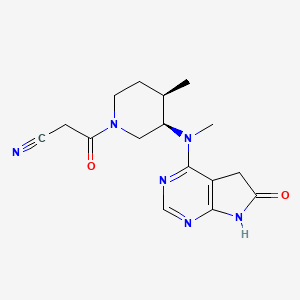

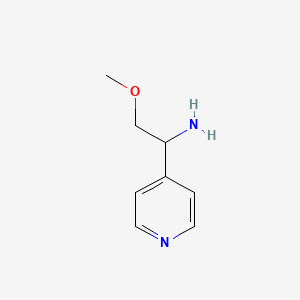

P-Methoxy-beta-methylphenethylamine hydrochloride, also known as Phenethylamine, p-methoxy-α-methyl-, hydrochloride, is a chemical compound with the formula C10H15NO · ClH . It has a molecular weight of 201.693 . Other names for this compound include β-p-Methoxyphenylisopropylaminhydrochlorid, Phenethylamine, 4-methoxy-alpha-methyl-, hydrochloride, and 2-Propanamine, 1- (4-methoxyphenyl)-, hydrochloride .

Synthesis Analysis

β-Methylphenethylamine, a positional isomer of the drug amphetamine, can be synthesized by the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl . The finished product is extracted as the HCl salt .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3 .Aplicaciones Científicas De Investigación

Inhibitory and Substrate Activities in Enzyme Binding

- Research reveals that compounds like p-methoxy-β-methylphenethylamine demonstrate distinct activities upon binding with the enzyme monoamine oxidase B (MAO-B). These activities are influenced by factors like β-methylation and the physicochemical properties of substituents on the aromatic ring. This has implications for understanding the enzyme’s substrate binding and the consequent pharmacological effects of such compounds (Fierro et al., 2016).

Interaction with Hormone Receptors

- Structurally related compounds to methoxychlor, which include p-methoxy-β-methylphenethylamine, have been shown to interact with various hormone receptors like estrogen and androgen receptors. This study sheds light on the structural requirements for such activity and the complexity in the mechanism of action of chemicals that act as agonists or antagonists through hormone receptors (Gaido et al., 2000).

Neurochemical Mechanisms in Attention Deficit Hyperactivity Disorder

- A study investigating the neurochemical mechanisms in Attention Deficit Hyperactivity Disorder (ADHD) found that compounds related to β-phenethylamine, which include derivatives like p-methoxy-β-methylphenethylamine, are relevant in the context of ADHD treatment. Changes in the levels of these compounds were observed in response to treatments like methylphenidate (Kusaga et al., 2002).

Oxidation by Cytochrome P450 2D6

- Another significant aspect of p-methoxy-β-methylphenethylamine relates to its interaction with Cytochrome P450 2D6, an enzyme involved in the oxidation of many drugs. Understanding these interactions can provide insights into drug metabolism and potential drug interactions (Guengerich et al., 2002).

Monoamine Oxidase Catalyzed Decomposition

- The chemical reactivity of monoamine oxidase B in the catalyzed decomposition of compounds like p-methoxy-β-methylphenethylamine has been explored through multiscale simulation studies. Such research helps in understanding the enzymatic processes and the effects of these compounds at a molecular level (Oanca et al., 2017).

Environmental Impact and Endocrine Disruption

- Studies on methoxychlor, a compound related to p-methoxy-β-methylphenethylamine, highlight its role as an environmental estrogen and its potential long-term health risks. This includes its metabolism and transformation in various conditions, which is crucial for understanding its environmental and health impact (Cummings, 1997).

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-methoxyphenyl)propan-1-amine hydrochloride are the serotonin transporter and alpha receptors . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. Alpha receptors are a type of adrenergic receptor that responds to norepinephrine and epinephrine.

Mode of Action

2-(4-methoxyphenyl)propan-1-amine hydrochloride acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission

Biochemical Pathways

The compound affects the serotonergic pathway by increasing the availability of serotonin in the synaptic cleft This can lead to downstream effects such as mood elevation

Safety and Hazards

β-Methylphenethylamine was associated with a case of cerebral hemorrhage in a Swedish athlete and first-time user . The female victim with no medical history had taken a Swedish food supplement with 290 mg β-methylphenethylamine per serving before commencing her usual exercises . After about 30 minutes, the first symptoms appeared .

Propiedades

IUPAC Name |

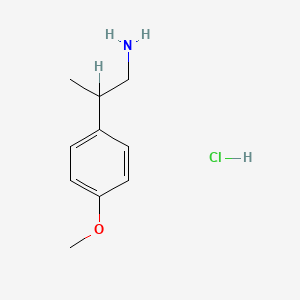

2-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(7-11)9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDDBZNPJUMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926837 | |

| Record name | 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13062-93-6 | |

| Record name | Phenethylamine, p-methoxy-beta-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethylpiperidin-3-yl)benzo[g]quinolin-4-amine](/img/structure/B1651536.png)